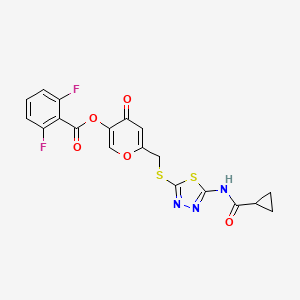

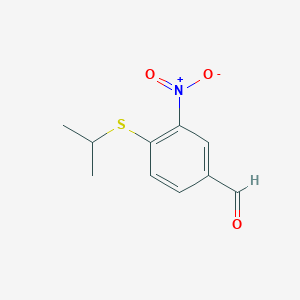

4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

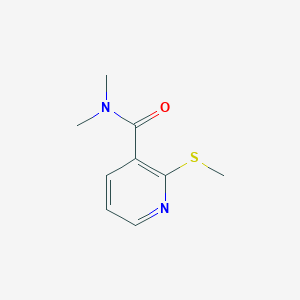

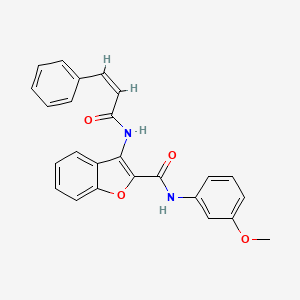

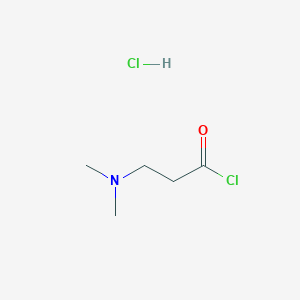

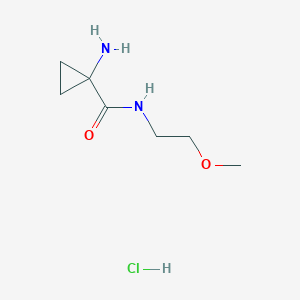

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula .

Synthesis Analysis

The synthesis of a compound refers to the methods used to create that compound. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction kinetics, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like mass spectrometry and UV-Vis spectroscopy can be used .Scientific Research Applications

Laser Flash Photolysis Studies

Research involving alkoxyl radical kinetics has utilized 4-nitrobenzenesulfenate esters as precursors for generating alkoxyl radicals under laser flash photolysis conditions. These studies aim to understand the behavior of alkoxyl radicals, which are relevant in various chemical processes, including atmospheric chemistry and the synthesis of complex molecules (Horner, Choi, & Newcomb, 2000).

Reduction of Alcohols via Monoalkyl Diazenes

The reagent N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) is used for the reduction of alcohols to their corresponding monoalkyl diazene intermediates, showcasing a method for altering alcohol functionalities through nitrobenzene-derived reagents (M. Movassaghi & O. Ahmad, 2007).

Environmental and Analytical Chemistry

Nitroaromatic compounds, such as those structurally related to 4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde, are of interest in environmental science for their biodegradation and potential toxic effects. Studies have investigated microbial systems capable of transforming or degrading nitroaromatic compounds, offering insights into bioremediation strategies for environmental pollutants (J. Spain, 2013).

Nitrobenzene Degradation by Fenton's Reagent

The thermal degradation of nitrobenzene using Fenton's reagent has been studied to understand the pathways and products of nitrobenzene degradation. These findings are crucial for developing treatment methods for industrial waste containing nitroaromatic compounds and highlight the role of advanced oxidation processes in environmental remediation (L. Carlos et al., 2008).

Covalent Organic Frameworks for Electrochemical Sensing

Research into covalent organic frameworks (COFs) has demonstrated their potential as electrocatalysts for sensitive detection of environmental pollutants, including nitrobenzene derivatives. These materials offer advantages in selectivity and sensitivity for detecting hazardous compounds in water samples, representing a promising area of analytical chemistry focused on environmental monitoring (P. Arul, E. Narayanamoorthi, & S. A. John, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-nitro-4-propan-2-ylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNQJJZCJUHOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2895256.png)

![N-cyclopentyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2895260.png)

![[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2895265.png)

![N-[1-(6-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2895267.png)

![8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895269.png)

![4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2895270.png)